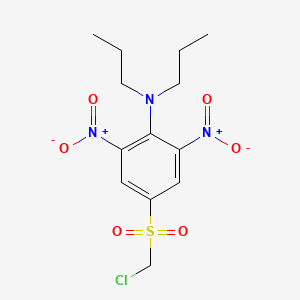
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is an organic compound with a complex structure that includes a chloromethanesulfonyl group, two nitro groups, and a dipropylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction. The final step involves the alkylation of the amine group with propyl groups to form the dipropylaniline moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
科学的研究の応用
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or alteration of protein function, which is of interest in both pharmaceutical and biochemical research.
類似化合物との比較
Similar Compounds
- 4-(Chloromethanesulfonyl)-2,6-dinitroaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dimethylaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-diethylaniline
Uniqueness
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is unique due to the presence of the dipropylaniline moiety, which can influence its chemical reactivity and biological activity. The longer alkyl chains in the dipropylaniline group can affect the compound’s solubility, stability, and interaction with biological targets compared to its dimethyl or diethyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
61496-71-7 |
|---|---|
分子式 |
C13H18ClN3O6S |
分子量 |
379.82 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H18ClN3O6S/c1-3-5-15(6-4-2)13-11(16(18)19)7-10(24(22,23)9-14)8-12(13)17(20)21/h7-8H,3-6,9H2,1-2H3 |
InChIキー |
PYFYKYPEFPHCCS-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


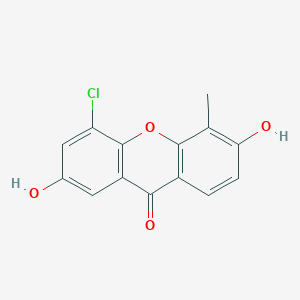
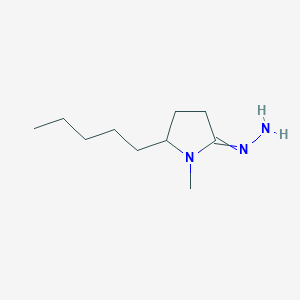
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
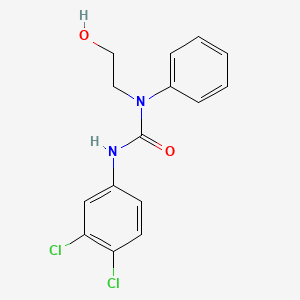
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
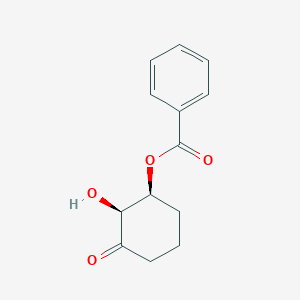

![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
